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Compound of Interest

Compound Name: 2,6-Difluoro-4-iodobenzoic acid

CAS No.: 1160575-07-4

Cat. No.: B1422571

Get Quote

Strategic Application of 2,6-Difluoro-4-iodobenzoic
Acid in Kinase Inhibitor Design
Document Control

Subject: 2,6-Difluoro-4-iodobenzoic acid

CAS Registry Number: 1160575-07-4[1]

Role: Advanced Pharmacophore Intermediate

Primary Application: Synthesis of Type I/II Kinase Inhibitors (VEGF, MAPK, TRK)

Executive Summary & Therapeutic Significance
In the landscape of modern drug discovery, 2,6-Difluoro-4-iodobenzoic acid represents a

high-value "bifunctional" scaffold. Its structural uniqueness lies in the orthogonal reactivity of its

functional groups: the carboxylic acid (C-1) allows for amide bond formation to generate the

inhibitor hinge-binding region, while the aryl iodide (C-4) serves as a prime handle for
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palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend into the solvent-

exposed or hydrophobic back-pockets of kinase enzymes.

The specific substitution pattern—2,6-difluorination—is metabolically strategic. It blocks the

oxidation-prone ortho positions, increases lipophilicity (

), and induces a twisted conformation in biaryl systems (atropisomerism potential), which can
enhance selectivity for specific kinase isoforms (e.g., VEGFR, MEK). This intermediate is
documented in patent literature for the synthesis of next-generation VEGF receptor inhibitors
(e.g., Sanofi WO2012/159959).

Chemical & Physical Characterization
Precise characterization is required to distinguish this isomer from its regioisomers (e.g., 2,4-

difluoro-5-iodobenzoic acid), which possess vastly different reactivity profiles.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Synthesis & Manufacturing Pathways
The synthesis of CAS 1160575-07-4 must avoid iodine migration (scrambling). Two primary

routes are validated: Oxidation of Toluene Derivatives (Industrial) and Directed Lithiation (Lab

Scale).

Route A: Oxidation of 2,6-Difluoro-4-iodotoluene (Scalable)
This route is preferred for kilogram-scale production due to safety and cost-efficiency.

Starting Material: 2,6-Difluoro-4-iodotoluene.
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Reagent:

(excess) in Pyridine/Water or

with

.

Mechanism: Radical oxidation of the benzylic carbon.

Purification: Acid-base extraction removes non-acidic impurities.

Route B: Directed Ortho-Lithiation (High Precision)
Used when the toluene precursor is unavailable.

Starting Material: 1,3-Difluoro-5-iodobenzene.

Reagent: LDA (Lithium Diisopropylamide) at -78°C.

Electrophile:

(Dry Ice).

Constraint: Lithiation occurs between the two fluorines (C-2 position relative to H, or C-4

relative to I), ensuring regioselectivity.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page
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Figure 1: Comparative synthetic pathways. Route A is preferred for process safety, avoiding

cryogenic conditions.

Mechanism of Action: The Pharmacophore Role
In the context of kinase inhibition (e.g., VEGFR, TRK), this molecule acts as a Core Scaffold.

Hinge Binding (via Amide): The carboxylic acid is typically converted to an amide. The

resulting carbonyl oxygen and amide nitrogen often form hydrogen bonds with the kinase

hinge region (e.g., Cys919 in VEGFR2).

Gatekeeper Interaction (Fluorine Effect): The ortho-fluorines provide steric bulk and

electronic repulsion that can displace water molecules in the ATP-binding pocket, increasing

entropic gain upon binding.

Hydrophobic Extension (Iodine Vector): The iodine atom is replaced (via cross-coupling) with

a heteroaryl tail that extends into the "back pocket" (DFG-out conformation) or solvent front,

dictating selectivity.

Experimental Protocol: Modular Drug Assembly
Objective: Synthesis of a prototype Kinase Inhibitor Core using CAS 1160575-07-4. Scope:

Amide coupling followed by Suzuki Coupling.

Step 1: Amide Coupling (The "Head" Attachment)
Reagents: 1160575-07-4 (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), Amine Partner (e.g., 3-

aminopyridine, 1.1 eq).

Solvent: DMF (Anhydrous).

Protocol:

Dissolve acid and DIPEA in DMF. Stir 5 min.

Add HATU. Stir 10 min (activation).

Add Amine Partner. Stir at RT for 4–16 h.
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QC Check: Monitor by LC-MS for disappearance of m/z 282 (M-H)-.

Workup: Precipitate with water or extract with EtOAc/LiCl (to remove DMF).

Step 2: Suzuki-Miyaura Coupling (The "Tail" Extension)
Reagents: Amide Intermediate (from Step 1), Boronic Acid/Ester (1.2 eq),

(5 mol%),

(2M aq).

Solvent: Dioxane/Water (4:1).

Protocol:

Degas solvents with Argon (Critical:

poisons Pd).

Mix reagents in a sealed vial.

Heat to 90°C for 2–6 h.

Purification: Silica gel chromatography.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page
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Figure 2: Modular assembly workflow for converting the acid intermediate into a functional

kinase inhibitor.

Quality Control & Safety (E-E-A-T)
Analytical Integrity:

HPLC Method: C18 Column, Gradient 5% -> 95% ACN in Water (0.1% Formic Acid). The

iodine atom makes the molecule lipophilic; expect retention time > 6 min on a standard 10

min run.

NMR Validation:

NMR is diagnostic. A singlet (or triplet if H-coupling resolves) around -110 ppm confirms the
symmetric 2,6-difluoro pattern. If two distinct F signals appear, the material is the 2,4-difluoro
isomer (impurity).

Safety Profile:

Hazard: Irritant (Skin/Eye).

Specific Risk: Carbon-Iodine bonds can be labile under high UV; store in amber vials.

Disposal: Halogenated organic waste stream.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Page 02718 (Chemical) [intlab.org]

2. 2-氟-4-碘苯甲酸 | 2-Fluoro-4-iodobenzoic acid | 124700-40-9 - 乐研试剂 [leyan.com]

3. 2-FLUORO-4-IODOBENZOIC ACID | 124700-40-9 [chemicalbook.com]

To cite this document: BenchChem. [Technical Monograph: CAS 1160575-07-4].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1422571#cas-number-1160575-07-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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